Comprehensive Technical Guide on 4-(Quinolin-8-yl)but-2-enal: Structural Profiling, Synthesis, and Advanced Applications
Comprehensive Technical Guide on 4-(Quinolin-8-yl)but-2-enal: Structural Profiling, Synthesis, and Advanced Applications
Executive Summary
As chemical complexity in drug discovery and molecular materials increases, the demand for bifunctional building blocks has never been higher. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) represents a highly specialized molecular scaffold that merges the coordinating power of an 8-substituted quinoline with the electrophilic reactivity of an
From the perspective of a Senior Application Scientist, this molecule is not merely an intermediate; it is a versatile platform for rationally designed catalysis and medicinal chemistry. The quinoline moiety acts as an exceptional directing group and pharmacophore, while the enal terminus serves as a dynamic handle for conjugate additions, cycloadditions, and complex ring formations. This whitepaper systematically breaks down its physicochemical properties, establishes a self-validating synthetic protocol, and explores its trajectory in pharmaceutical applications such as receptor tyrosine kinase inhibitors[2].
Structural Chemistry & Physicochemical Properties
The molecular architecture of 4-(Quinolin-8-yl)but-2-enal dictates its behavior in both synthetic environments and biological systems. The 8-position of the quinoline places the side chain in close spatial proximity to the endocyclic nitrogen, allowing for synergistic bidentate chelation with transition metals.
Quantitative Data Profile
The following table summarizes the key physicochemical and computational parameters of the compound, extrapolating data from structurally identical functional isomers to predict behavior in medicinal campaigns[3].
| Property | Value | Causality / Relevance in Application |
| Molecular Formula | C₁₃H₁₁NO | Establishes baseline molecular mass (M+H = 198.09) for LC-MS validation. |
| Molecular Weight | 197.23 g/mol | Well within the "Rule of 5", making it an ideal low-molecular-weight fragment. |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Optimal for blood-brain barrier (BBB) penetration in CNS drug targets[3]. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N, O) | Capable of forming highly stable bidentate or bridging metal complexes. |
| Computed LogP | ~2.5 | Balances aqueous solubility with organic phase partitioning during extractions. |
Mechanistic Reactivity & Molecular Dynamics
The core utility of 4-(Quinolin-8-yl)but-2-enal lies in its bifunctional reactivity. The enal group is a classic Michael acceptor, uniquely activated by the adjacent quinoline ring.
When a Lewis acid (e.g., Cu²⁺, Ni²⁺, or Sc³⁺) is introduced, it selectively coordinates to both the quinoline nitrogen and the aldehyde oxygen. This bidentate chelation rigidly locks the molecule into a single conformation and withdraws electron density from the
Metal-templated LUMO-lowering activation via bidentate coordination.
Experimental Protocols: A Self-Validating Synthesis
To achieve high purity and operational scalability, we recommend a two-step approach: the Kumada coupling of 8-bromoquinoline to yield 8-allylquinoline, followed by a highly controlled cross-metathesis with acrolein.
Why these specific choices?
Direct formylation or Wittig reactions on extended chains often suffer from poor
Step 1: Synthesis of 8-Allylquinoline
-
Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 8-bromoquinoline (1.0 equiv) and NiCl₂(dppp) (0.05 equiv) in anhydrous THF (0.2 M).
-
Coupling : Cool the reaction to 0°C. Add allylmagnesium bromide (1.2 equiv, 1.0 M in ether) dropwise over 30 minutes to manage the exotherm.
-
Quenching : Stir at room temperature for 4 hours. Quench cautiously with saturated NH₄Cl solution.
-
Validation Checkpoint (Critical) : Extract a 50
L aliquot into EtOAc and analyze via GC-MS. Self-Validating Metric: The complete disappearance of the 207/209 isotope cluster (starting material) and the exclusive presence of 169 (product) serves as the required green-light. Residual organobromide will poison the downstream metathesis catalyst.
Step 2: Cross-Metathesis to 4-(Quinolin-8-yl)but-2-enal
-
Setup : Dissolve the purified 8-allylquinoline (1.0 equiv) in degassed anhydrous dichloromethane (0.1 M).
-
Reagent Addition : Add freshly distilled acrolein (3.0 equiv). Note: Acrolein is highly volatile and toxic; perform strictly in a certified fume hood.
-
Catalysis : Add Hoveyda-Grubbs 2nd Generation catalyst (0.05 equiv). Affix a reflux condenser and heat to 40°C for 12 hours.
-
Validation Checkpoint (Critical) : Perform TLC (Hexane/EtOAc 7:3). Self-Validating Metric: The disappearance of the non-polar 8-allylquinoline (
) and the emergence of a highly UV-active spot ( ) that readily stains with 2,4-Dinitrophenylhydrazine (2,4-DNP) confirms the presence of the enal product. Failure to observe the DNP-active spot indicates inactive acrolein or catalyst poisoning. -
Isolation : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to yield the pure
-isomer.
Synthetic workflow of 4-(Quinolin-8-yl)but-2-enal via cross-metathesis.
Applications in Advanced Synthesis & Drug Discovery
The unique spatial configuration of 4-(Quinolin-8-yl)but-2-enal makes it a prime candidate for the development of complex pharmaceuticals. Quinoline derivatives are prominently featured in the structural backbone of several experimental receptor tyrosine kinase inhibitors[2].
By utilizing the but-2-enal side chain, researchers can perform rapid terminal derivatizations. For instance, executing a reductive amination on the aldehyde with various bridged aza-heterocycles (such as azabicyclo[2.2.1]heptane) efficiently yields diverse analog libraries[2]. Furthermore, the enal moiety is an excellent substrate for organocatalytic iminium-ion activation, allowing researchers to install chiral centers at the
Toxicology & Safety Protocol
While highly valuable, the compound carries substantial hazards derived from both the quinoline and enal substructures. Drawing upon established safety parameters for simple enals like but-2-enal (crotonaldehyde)[4], strict handling protocols must be observed.
| Hazard Class | GHS Category | Mechanistic Reason | Mitigation Protocol |
| Skin Sensitization | Category 1 | Electrophilic enal undergoes irreversible Michael addition with nucleophilic skin proteins (e.g., cysteine residues)[4]. | Double-gloving (Nitrile over latex); immediate change upon suspected contact. |
| Acute Oral/Dermal Toxicity | Category 3 | Causes rapid cellular depletion of glutathione via conjugate addition, leading to oxidative stress[4]. | Confine all handling to a properly certified, high-velocity fume hood. |
| Eye Irritation | Category 1 | High reactivity with mucosal membranes and lacrimal fluid. | Chemical safety goggles with a full face shield during metathesis scale-up. |
References
- Title: 1824830-26-3|4-(Quinolin-8-yl)
- Source: Googleapis.com (Patent Archive)
- Title: 4-(Quinolin-4-yl)
- Title: But-2-enal | C4H6O | CID 20138 Source: PubChem - NIH URL



